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Compound of Interest

Compound Name: Dasatinib-d4

Cat. No.: B15557074

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of various formulations of

Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)

and acute lymphoblastic leukemia (ALL). The following sections present key pharmacokinetic

data, detailed experimental methodologies, and visual representations of Dasatinib's

mechanism of action and the workflow of typical bioavailability studies.

Comparative Pharmacokinetic Data
The oral bioavailability of Dasatinib can be influenced by its formulation, affecting key

pharmacokinetic parameters that are crucial for therapeutic efficacy and safety. The following

table summarizes data from comparative bioavailability and bioequivalence studies of different

Dasatinib formulations, including the innovator product (Sprycel®, crystalline monohydrate),

generic versions, a novel anhydrate formulation, and an amorphous solid dispersion (ASD)

formulation.
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Formulati
on
Comparis
on

Dose Subjects
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·h/mL)

Key
Findings
&
Bioequiva
lence
Assessm
ent

Generic vs.

Innovator

(Sprycel®)

100 mg

12 CML-

CP

Patients

Test:

209.01 ±

58.69Ref:

223.07 ±

79.51

Test: 1.1 ±

0.8Ref: 1.1

± 0.8

AUC0-

τTest:

646.65 ±

185.67Ref:

695.84 ±

273.40AU

C0-∞Test:

668.11 ±

186.00Ref:

712.42 ±

278.08

The two

formulation

s were

found to be

bioequivale

nt.[1]

Generic

(Abbott) vs.

Innovator

(Sprycel®)

- Fasting

100 mg 32 Healthy

Volunteers

- - - Bioequival

ence was

demonstrat

ed. The

90% CI for

AUC0-t

was

84.84% -

116.94%.

For Cmax,

a scaled-

average

bioequivale

nce

approach

was used

due to high
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variability.

[2]

Generic

(Abbott) vs.

Innovator

(Sprycel®)

- Fed

100 mg
37 Healthy

Volunteers
- - -

Bioequival

ence was

demonstrat

ed. The

90% CI for

Cmax and

AUC0-t

were

102.34% -

120.53%

and

100.72% -

112.80%,

respectivel

y.[2]

Anhydrate

vs.

Monohydra

te

(Innovator)

Test: 110.6

mgRef:

140 mg

80 Healthy

Volunteers
- - -

The rate

and extent

of

absorption

were

equivalent.

The

anhydrate

formulation

showed

substantiall

y lower

intra- and

inter-

subject

variability

in

exposure.

[3][4][5]
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Amorphous

Solid

Dispersion

(ASD)

(XS004)

vs.

Crystalline

(Innovator)

Test: 100

mgRef:

140 mg

Healthy

Volunteers

LS

Geometric

Mean

Ratio:

101%

Test: 1.25

(median)R

ef: 1.25

(median)

AUC0-

infLS

Geometric

Mean

Ratio: 92%

The 100

mg ASD

formulation

was

bioequivale

nt to the

140 mg

crystalline

formulation

, with

significantl

y reduced

inter-

subject

variability

in Tmax.[6]

Amorphous

Solid

Dispersion

(ASD) vs.

Physical

Mixture

- -

ASD was

2.0-fold

higher

ASD was

4.3-fold

faster

AUC0-

∞ASD was

1.5-fold

higher

ASD

formulation

significantl

y improved

dissolution

and oral

bioavailabil

ity

compared

to a

physical

mixture of

the drug

and

polymer.[7]

[8][9]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

http://www.diva-portal.org/smash/get/diva2:1910673/FULLTEXT01.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9698804/
https://www.semanticscholar.org/paper/Formulation-Characterization-and-Pharmacokinetic-of-Dharani-Mohamed/9f5a08d5f623e1d673114f7737708d16a863bc50
https://pubmed.ncbi.nlm.nih.gov/36432641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557074?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The data presented in this guide are derived from studies employing rigorous experimental

protocols to ensure the reliability of the findings. A generalized methodology for a comparative

bioavailability/bioequivalence study of an oral solid dosage form of Dasatinib is outlined below.

Study Design:

A typical study is designed as a randomized, open-label, single-dose, two-period, two-

sequence crossover study.[10] This design is employed for both fasting and fed conditions to

assess the influence of food on drug absorption. A sufficient washout period is maintained

between the two periods to ensure the complete elimination of the drug from the previous

period.

Study Population:

Healthy adult male and female subjects are typically recruited for these studies.[10] The

number of subjects is determined based on statistical power calculations to detect significant

differences in pharmacokinetic parameters.

Drug Administration and Sample Collection:

Fasting Studies: Subjects fast overnight for at least 10 hours before and for a specified

period after drug administration.

Fed Studies: A standardized high-fat, high-calorie meal is served to the subjects, and the

drug is administered shortly after.

Blood Sampling: Blood samples are collected at predetermined time points before and after

drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).

Plasma is separated and stored frozen until analysis.

Bioanalytical Method:

The concentration of Dasatinib in plasma samples is determined using a validated high-

performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

Pharmacokinetic and Statistical Analysis:
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The following pharmacokinetic parameters are calculated from the plasma concentration-time

data using non-compartmental methods:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC0-t: Area under the plasma concentration-time curve from time zero to the last

measurable concentration.

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Bioequivalence between the test and reference formulations is assessed by comparing the

90% confidence intervals (CIs) of the geometric mean ratios for Cmax and AUC. For a drug to

be considered bioequivalent, these 90% CIs must fall within the predetermined range of

80.00% to 125.00%.[2]

Visualizations
Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates the typical workflow of a comparative bioavailability study for

an oral solid dosage form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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